molecular formula C20H20FN3O4 B2475293 N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 956624-96-7

N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2475293
CAS No.: 956624-96-7
M. Wt: 385.395
InChI Key: ANVXHHFASFTGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic acetamide derivative featuring a fluorobenzyl group and a substituted imidazolidinone ring. The compound’s structure includes:

  • 4-Methoxyphenyl-substituted imidazolidinone core: The methoxy group introduces electron-donating effects, which may influence solubility and intermolecular interactions .
  • Acetamide linker: A common pharmacophore in bioactive molecules, facilitating hydrogen bonding with biological targets .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-20(14-5-9-16(28-2)10-6-14)18(26)24(19(27)23-20)12-17(25)22-11-13-3-7-15(21)8-4-13/h3-10H,11-12H2,1-2H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVXHHFASFTGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Methoxyphenyl group : Known for its role in modulating biological activity through interactions with various biological targets.
  • Imidazolidinone moiety : Implicated in a range of biological activities, including enzyme inhibition.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism and lipid accumulation. This was observed in models assessing insulin signaling pathways and lipid profiles .
  • Antitumor Activity : There is emerging evidence that compounds with similar structures exhibit antitumor properties by modulating p53 pathways, which are crucial for regulating cell cycle and apoptosis. This compound's potential in cancer therapy is an area of ongoing research .
  • Neuroprotective Effects : Some derivatives of imidazolidinones have demonstrated neuroprotective properties, suggesting that this compound may also have implications for treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Model/System Used Key Findings
Study 1Enzyme InhibitionC57BL/KsJ-db/db miceImproved glucose tolerance and restored insulin levels .
Study 2Antitumor ActivityCancer cell linesInduced apoptosis via p53 pathway modulation .
Study 3NeuroprotectionNeurodegenerative modelsReduced neuronal cell death in vitro .

Case Study 1: Insulin Sensitivity Improvement

In a controlled study using diabetic mouse models, this compound was shown to significantly improve insulin sensitivity. The compound enhanced the expression of genes involved in insulin signaling, such as IRS1 and PPARα, leading to better glucose homeostasis.

Case Study 2: Anticancer Potential

Another study investigated the anticancer potential of the compound on various cancer cell lines. The results indicated that it effectively induced apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the activation of p53-mediated pathways.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-fluorobenzylamine with appropriate acylating agents, followed by cyclization to form the imidazolidinone structure. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The presence of the fluorophenyl and methoxyphenyl groups is believed to enhance their interaction with molecular targets involved in cancer progression.

Antidiabetic Effects

In vivo studies have demonstrated that derivatives of this compound can improve insulin sensitivity and glucose tolerance in diabetic animal models. The mechanism appears to involve modulation of insulin signaling pathways, enhancing the expression of key genes associated with glucose metabolism . This suggests potential applications in developing new treatments for type 2 diabetes.

Drug Development

Given its structural characteristics, this compound is being explored as a lead compound for drug development targeting various diseases, including cancer and metabolic disorders. The ability to modify its structure could lead to the discovery of more potent analogs with improved pharmacokinetic properties .

Case Studies

StudyFindings
Anticancer Study A derivative showed IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxicity .
Diabetes Research In STZ-induced diabetic rats, administration of the compound resulted in lowered blood glucose levels and improved lipid profiles .
Molecular Docking Studies Computational modeling has indicated strong binding affinities to targets involved in cancer signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core motifs (imidazolidinone, acetamide, or fluorinated/aryl groups). Key differences in substituents, synthesis, and physicochemical properties are highlighted.

Structural and Functional Group Variations

Compound Name Substituents Key Structural Features Synthesis Method Notable Properties
Target Compound 4-Fluorobenzyl, 4-methoxyphenyl, methyl (imidazolidinone) Electron-withdrawing F and electron-donating OCH3 groups; planar amide group Likely carbodiimide-mediated amidation (inferred from analogs) Potential for hydrogen bonding via dioxoimidazolidinone and acetamide groups
N-(3,5-Dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide 3,5-Dimethoxyphenyl, 3-methoxyphenyl Multiple methoxy groups; steric bulk due to 3,5-substitution Not explicitly stated, but likely similar to target compound Increased hydrophilicity from methoxy groups; steric hindrance may reduce binding affinity
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazolyl Electron-withdrawing Cl substituents; non-planar pyrazole ring EDC/HOBt-mediated coupling Dihedral angles (44.5°–77.5°) between aryl and heterocyclic rings influence crystal packing
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Chlorophenyl, sulfonyl, methylsulfanyl Sulfonyl group enhances polarity; thioether linkage Multi-step sulfonation and coupling High polarity may limit membrane permeability

Physicochemical and Electronic Properties

  • Electron Effects : The 4-fluorobenzyl group (target compound) vs. 3,4-dichlorophenyl () alters electron density, impacting reactivity and solubility.
  • Hydrogen Bonding: The dioxoimidazolidinone moiety in the target compound enables stronger hydrogen bonding compared to mono-oxo heterocycles (e.g., pyrazolones in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.